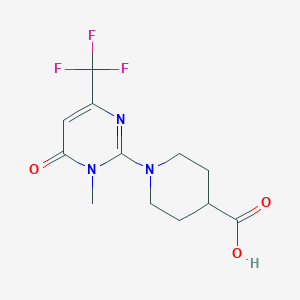
Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is an organic compound with a complex structure that includes an indole core, a methyl ester group, and an iodophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the formation of the indole ring and subsequent esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and mechanisms, particularly those related to indole derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The indole core and iodophenyl group can participate in binding interactions, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-iodophenyl)acetate: A simpler compound with similar iodophenyl and ester groups but lacking the indole core.
Indole-3-acetic acid: An indole derivative with different substituents, commonly studied in plant biology.
4-Iodoindole: An indole compound with an iodine substituent, used in various organic synthesis applications.
Uniqueness
Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is unique due to its combination of an indole core, iodophenyl group, and ester functionality
Propiedades
Fórmula molecular |
C19H20INO3 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
methyl 2-[1-(4-iodophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C19H20INO3/c1-19(2)10-16-15(17(22)11-19)8-14(9-18(23)24-3)21(16)13-6-4-12(20)5-7-13/h4-8H,9-11H2,1-3H3 |
Clave InChI |
CRLZVSIUTAGYSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)I)CC(=O)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


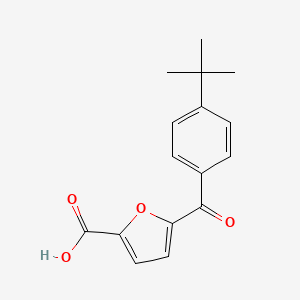


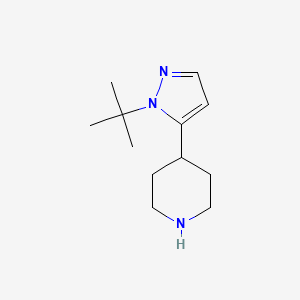
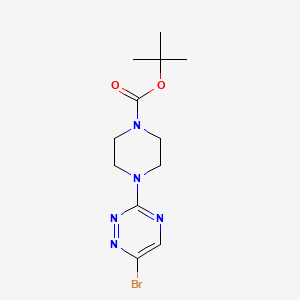



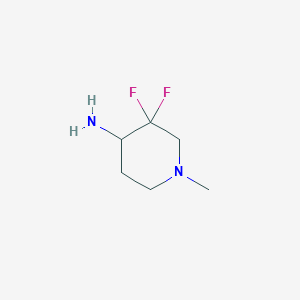
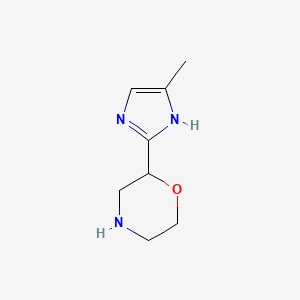
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)
